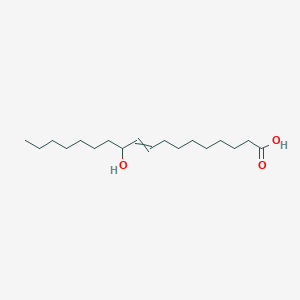
11-Hydroxyoctadec-9-enoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
11-Hydroxyoctadec-9-enoic acid, also known as ricinoleic acid, is a hydroxy fatty acid that naturally occurs in the seeds of the castor plant (Ricinus communis L.) and in the sclerotium of ergot (Claviceps purpurea Tul.) . It is an unsaturated omega-9 fatty acid with the molecular formula C18H34O3 .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 11-Hydroxyoctadec-9-enoic acid can be achieved through various methods. One common method involves the dehydration of ricinoleic acid using imidazole salts . Another method includes the NaH-promoted reaction of ricinoleic acid methyl ester with methyl iodide catalyzed by lipase P . Additionally, macrocyclization of racemic 12-hydroxyoctadec-9-enoic acid and cyclization of ricinoleic acid or its trimethylsiloxycarboxylate using TiCl2(OTf)2 or TiCl2(ClO4)2 in the presence of 4-trifluoromethylbenzoic anhydride are also employed .
Industrial Production Methods
Industrial production of this compound typically involves the extraction of ricinoleic acid from castor oil, followed by purification processes to isolate the desired compound .
Analyse Chemischer Reaktionen
Types of Reactions
11-Hydroxyoctadec-9-enoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often involve reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3).
Major Products
The major products formed from these reactions include various derivatives of this compound, such as esters, lactones, and other functionalized fatty acids .
Wissenschaftliche Forschungsanwendungen
11-Hydroxyoctadec-9-enoic acid has a wide range of scientific research applications:
Biology: It serves as a precursor for the synthesis of various bioactive molecules.
Industry: It is utilized in the production of surfactants, lubricants, and coatings.
Wirkmechanismus
The mechanism of action of 11-Hydroxyoctadec-9-enoic acid involves its interaction with specific molecular targets and pathways. For instance, it activates the EP3 prostanoid receptor, which mediates its pharmacological effects such as laxation and uterine contraction . Additionally, it interacts with cannabinoid receptors and transient receptor potential cation channel subfamily V member 1 (TRPV1), contributing to its biological activities .
Vergleich Mit ähnlichen Verbindungen
11-Hydroxyoctadec-9-enoic acid is unique compared to other similar compounds due to its specific hydroxylation at the 12th carbon position. Similar compounds include:
Oleic acid: A monounsaturated omega-9 fatty acid without the hydroxyl group.
Linoleic acid: A polyunsaturated omega-6 fatty acid with two double bonds.
Stearic acid: A saturated fatty acid with no double bonds or hydroxyl groups.
These compounds differ in their degree of unsaturation and functional groups, which influence their chemical properties and applications.
Eigenschaften
CAS-Nummer |
925-40-6 |
|---|---|
Molekularformel |
C18H34O3 |
Molekulargewicht |
298.5 g/mol |
IUPAC-Name |
11-hydroxyoctadec-9-enoic acid |
InChI |
InChI=1S/C18H34O3/c1-2-3-4-8-11-14-17(19)15-12-9-6-5-7-10-13-16-18(20)21/h12,15,17,19H,2-11,13-14,16H2,1H3,(H,20,21) |
InChI-Schlüssel |
MHBZYZVYSHCDLI-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCC(C=CCCCCCCCC(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


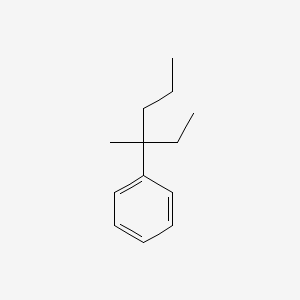
![7-Methylidenebicyclo[2.2.1]hept-2-ene](/img/structure/B14754519.png)
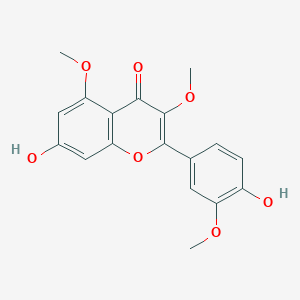

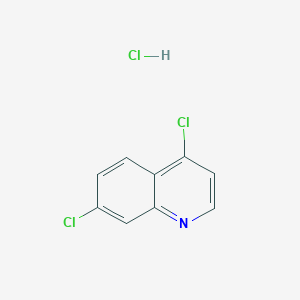
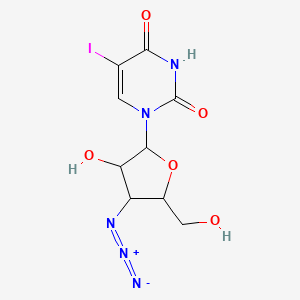
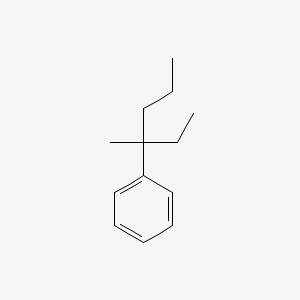
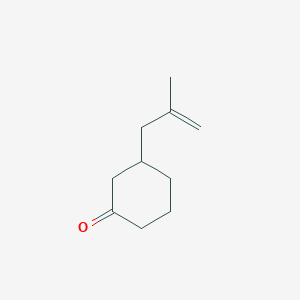

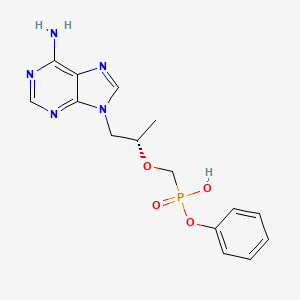
![Dibenzo[c,h]cinnoline](/img/structure/B14754567.png)
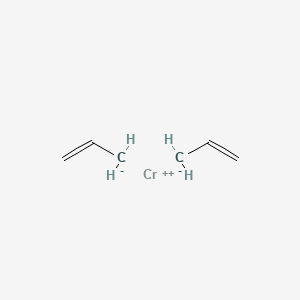

![ethyl (3S)-3-[7-[2-[[2-[[2-[(9S)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]acetyl]amino]acetyl]amino]ethoxy]-1-methylbenzotriazol-5-yl]-3-[4-methyl-3-[[(4R)-4-methyl-1,1-dioxo-3,4-dihydro-5,1lambda6,2-benzoxathiazepin-2-yl]methyl]phenyl]propanoate](/img/structure/B14754594.png)
